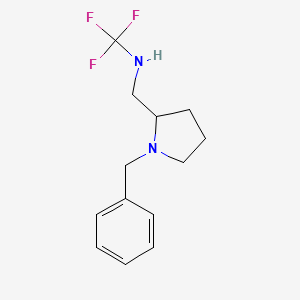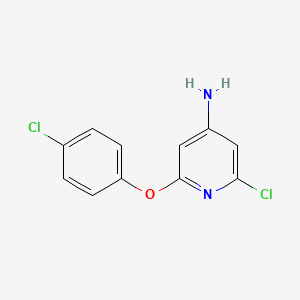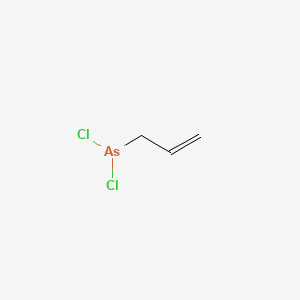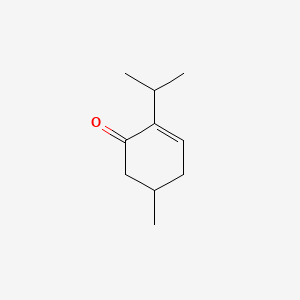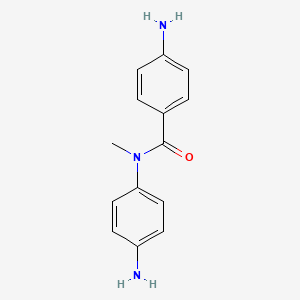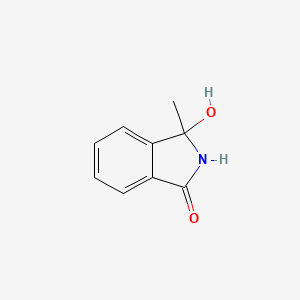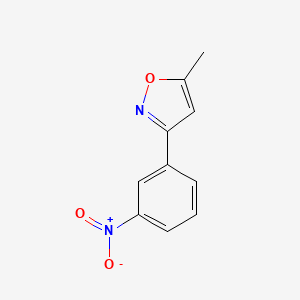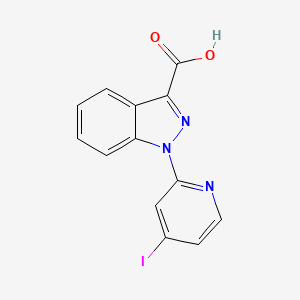
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core substituted with a carboxylic acid group and an iodine atom on the pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions.
科学研究应用
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cell growth and proliferation.
相似化合物的比较
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Iodo-2-pyridinyl)-4-methylpiperazine: This compound also contains an iodine-substituted pyridine ring but differs in its core structure and functional groups.
3-(4-Iodo-2-pyridinyl)-1,2,4-thiadiazol-5-amine: This compound features a thiadiazole ring instead of an indazole ring, leading to different chemical and biological properties.
Methanone, (4-iodo-2-pyridinyl)-1-piperidinyl-: This compound has a piperidine ring and a methanone group, making it distinct from the indazole-based structure.
属性
分子式 |
C13H8IN3O2 |
|---|---|
分子量 |
365.13 g/mol |
IUPAC 名称 |
1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19) |
InChI 键 |
KOZPQUHSTAMLBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


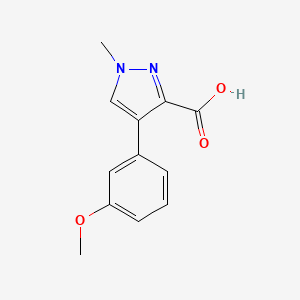
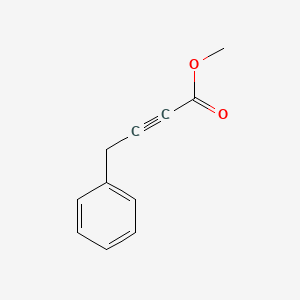
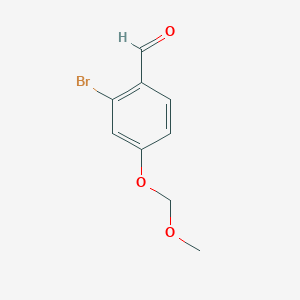
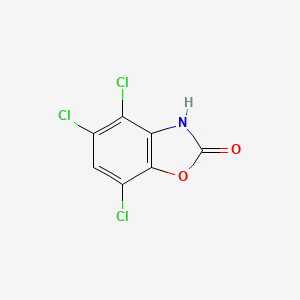
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
